molecular formula C5H9NO2 B1298870 4,4-Dimethyl-1,2-oxazolidin-3-one CAS No. 81778-07-6

4,4-Dimethyl-1,2-oxazolidin-3-one

Cat. No.: B1298870
CAS No.: 81778-07-6
M. Wt: 115.13 g/mol
InChI Key: UUXRXRHXOZHHJV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-oxazolidin-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached to the carbon at position 4 .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4-Dimethyl-1,2-oxazolidin-3-one change over time. The compound is relatively stable under ambient conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound can lead to sustained inhibition of cell growth and induction of apoptosis, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and viral strains. At higher doses, it can cause adverse effects, including toxicity and lethargy . The threshold effects observed in these studies indicate that careful dosage management is crucial to maximize the compound’s therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways includes the modulation of enzyme activity, which can lead to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is essential for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These modifications guide the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function are influenced by its localization, as it interacts with biomolecules in these specific cellular regions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-1,2-oxazolidin-3-one can be synthesized through the reaction of N-hydroxy-3-chloro-2,2-dimethylpropanamide with sodium hydroxide in methanol. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is dried, and the solvent is evaporated to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. This includes the use of larger reactors and more efficient extraction and purification techniques to handle bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-1,2-oxazolidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting their normal functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of two methyl groups at position 4. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other oxazolidinones .

Properties

IUPAC Name

4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXRXRHXOZHHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348985
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81778-07-6
Record name 4,4-Dimethyl-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81778-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2-oxazolidin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does clomazone affect plants?

A: Clomazone acts as a herbicide by disrupting the photosynthetic pathway in susceptible plants. [, , ] Specifically, it interferes with the photosynthetic electron transport chain, impacting crucial parameters like Fv/Fm (maximum quantum yield of photosystem II), PIabs (performance index), and others. [] This disruption leads to a build-up of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), ultimately causing oxidative stress and programmed cell death (PCD) in the plant. []

Q2: Are all plant species equally sensitive to clomazone?

A: Research suggests varying sensitivities to clomazone among different plant species. Studies comparing maize, sunflower, and barley found sunflower to be the most sensitive to clomazone residues in soil. [, ] Interestingly, while maize fresh weight seemed unaffected, other parameters showed significant inhibition. [] This highlights the complexity of herbicide action and the need for species-specific evaluations.

Q3: Can plants develop tolerance to clomazone?

A: Yes, some plants exhibit tolerance mechanisms against clomazone. For example, the tobacco variety Xanthi showed greater tolerance compared to the Virginie variety. [] This tolerance was linked to a more efficient electron transport system beyond the plastoquinone pool (QA) and a more robust antioxidant system, including enzymes like ascorbate peroxidase (APX) and monodehydroascorbate reductase (MDHAR). []

Q4: Can we induce tolerance to clomazone in sensitive plants?

A: Research suggests that pre-treating sensitive plants can enhance their tolerance to clomazone. Exposing Virginie tobacco seedlings to short cycles of light and darkness (16 minutes light/8 minutes dark) for three days before clomazone application improved their tolerance. [] This "priming" effect stimulated alternative electron dissipation pathways (like photorespiration) and modified circadian rhythms, ultimately boosting antioxidant defenses and mitigating PCD. [] This protective effect persisted throughout the plant's growth, leading to improved growth and net photosynthesis even during the flowering stage. []

Q5: How can we assess the residual activity of clomazone in soil?

A: Bioassays offer a valuable tool to evaluate clomazone residues in soil. [, ] By growing sensitive plant species (like sunflower, barley, or maize) in soil treated with various clomazone concentrations, researchers can assess the herbicide's impact on plant growth and physiology. [, ] Measuring parameters such as shoot height, fresh and dry weight, and pigment content (carotenoids, chlorophyll a and b) allows for a comprehensive evaluation of the residual herbicide activity. [, ] These bioassays are crucial for understanding the persistence of clomazone in the environment and its potential impact on subsequent crops.

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